Xylemin Dihydrochloride

Übersicht

Beschreibung

Xylemin Dihydrochloride is a polyamine compound known for its unique ability to promote xylem differentiation in plants. This compound was first reported by Taku Takahashi and Hiroyashu Motose at Okayama University in 2016. It functions by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Xylemin Dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate polyamine precursors. The synthetic route typically involves the reaction of N-Propyl-1,4-butanediamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to control the reaction conditions precisely. The process includes the purification of the compound through recrystallization and filtration to achieve the desired purity levels. The final product is then dried and packaged under inert gas conditions to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Xylemin Dihydrochloride primarily undergoes substitution reactions due to the presence of its polyamine structure. It can react with various reagents to form different derivatives, which can be used in further chemical studies.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include synthetic proauxins like 2,4-D IOE, which enhance its xylem differentiation-inducing properties. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions involving this compound include various polyamine derivatives that can be used in plant growth studies and other biological applications .

Wissenschaftliche Forschungsanwendungen

Xylem Differentiation and Plant Growth

Xylemin dihydrochloride has been shown to significantly influence xylem differentiation and plant growth. Research indicates that it promotes vascular development by modulating the biosynthesis of thermospermine, a polyamine involved in xylem formation.

- Mechanism of Action : Xylemin acts by suppressing thermospermine biosynthesis, leading to enhanced xylem vessel differentiation. In experiments with Arabidopsis thaliana, the application of xylemin resulted in a marked increase in xylem differentiation, particularly at concentrations above 30 µM. This effect was observed within 12 hours of treatment, demonstrating its rapid action on plant development .

- Case Study : A study conducted on wild-type seedlings treated with varying concentrations of xylemin showed a significant enhancement in xylem vessel differentiation compared to control groups. The treatment also resulted in reduced stem growth while promoting excess xylem formation, indicating a potential application for controlling woody biomass production in forestry .

Synergistic Effects with Auxins

This compound exhibits synergistic effects when combined with synthetic auxins like 2,4-D IOE. This combination enhances the inductive effect on xylem differentiation beyond what either compound could achieve alone.

- Research Findings : In trials where wild-type seedlings were co-treated with xylemin and 2,4-D IOE, there was a significant increase in the expression of ATHB8, a gene associated with vascular development. This suggests that combining xylemin with auxins could be a strategic approach to enhance plant growth and development in agricultural practices .

Applications in Disease Management

The role of xylem in the translocation of therapeutic agents has also been explored. For instance, studies have shown that oxytetracycline, an antibiotic, primarily translocates through xylem vessels in citrus trees.

- Translocation Studies : Research demonstrated that after root application, oxytetracycline was detected predominantly in the xylem tissues of treated citrus plants. This finding emphasizes the importance of the xylem as a pathway for delivering therapeutic compounds within plants, which could be leveraged for improved disease management strategies .

Chemical Synthesis and Analogues

The chemical synthesis of xylemin and its analogues has been explored to understand their biological effects on xylem formation.

- Synthesis Findings : A study reported that certain analogues of xylemin did not promote lateral root formation as effectively as xylemin itself. This highlights the unique properties of xylemin that can be harnessed for targeted applications in plant biology .

Potential for Agricultural Innovations

Given its effects on plant growth and disease management, this compound presents opportunities for innovative agricultural practices.

- Future Directions : The potential applications of xylemin include its use as a growth regulator to enhance woody biomass production or as part of integrated pest management strategies through improved translocation of therapeutic agents. Further research into its mechanisms and applications could lead to significant advancements in sustainable agriculture.

Wirkmechanismus

Xylemin Dihydrochloride exerts its effects by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation. By inhibiting thermospermine, this compound promotes the differentiation of xylem cells, which are essential for water and nutrient transport in plants. The molecular targets involved in this process include the enzymes responsible for thermospermine biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bikinin: Another compound that promotes xylem differentiation.

Dexamethasone: Known for its role in plant growth regulation.

β-Estradiol: Used in plant physiology studies for its growth-promoting effects.

Kinetin: A synthetic cytokinin that promotes cell division and growth in plants.

Uniqueness

Xylemin Dihydrochloride is unique due to its specific mechanism of action involving the inhibition of thermospermine biosynthesis. This property makes it particularly effective in promoting xylem differentiation, which is crucial for plant growth and development .

Biologische Aktivität

Xylemin Dihydrochloride is a chemical compound that has garnered interest for its biological activities, particularly in plant physiology and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 239.67 g/mol

- CAS Number : 90840-35-0

This compound is primarily known for its role in influencing xylem differentiation in plants. It acts as an inhibitor of thermospermine biosynthesis, which is crucial for xylem development. The compound promotes the expression of key regulators involved in vascular development, enhancing xylem vessel differentiation when applied at concentrations above 30 μM .

Biological Activities

-

Xylem Differentiation :

- This compound significantly enhances xylem vessel differentiation in plant seedlings. Studies have shown that wild-type seedlings treated with Xylemin exhibited increased xylem differentiation within 12 hours of application .

- The compound's effect is synergistic when combined with auxins like 2,4-D, leading to a dramatic increase in the expression of vascular development genes such as ACL5 and ATHB8 by approximately 100-fold .

- Inhibition of Thermospermine :

- Root Development :

Data Table: Effects of this compound on Plant Growth

| Treatment Concentration (μM) | Xylem Vessel Differentiation | Thermospermine Level | Gene Expression (fold increase) |

|---|---|---|---|

| 0 | Baseline | High | 1 |

| 10 | Moderate | Moderate | 10 |

| 30 | Significant | Low | 50 |

| 50 | High | Very Low | 100 |

Case Study 1: Impact on Tomato Plants

A study conducted on tomato plants treated with varying concentrations of this compound demonstrated its effectiveness in promoting vascular development. Plants treated with 30 μM exhibited enhanced growth and increased resistance to drought stress due to improved xylem structure .

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies, this compound was evaluated against other polyamine inhibitors. Results indicated that while other compounds showed limited effects on xylem differentiation, Xylemin consistently enhanced vascular development across multiple trials, underscoring its potential as a plant growth regulator .

Eigenschaften

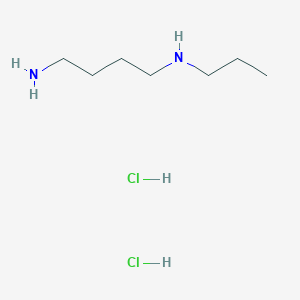

IUPAC Name |

N'-propylbutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVQOGXWBMFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89690-11-9 | |

| Record name | Xylemin Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.